1-Oleoyl-3-chloropropanediol

概要

説明

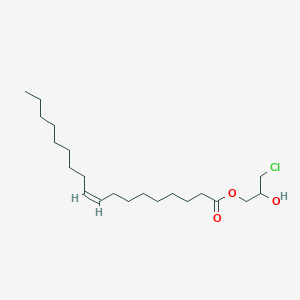

1-Oleoyl-3-chloropropanediol is a chlorinated derivative of oleoyl propanediol. It is a lipid compound with the molecular formula C21H39ClO3 and a molecular weight of 374.99 g/mol . This compound is of interest due to its unique structure, which combines a monounsaturated fatty acid chain (oleoyl group) with a chloropropanediol moiety .

準備方法

Synthetic Routes and Reaction Conditions: 1-Oleoyl-3-chloropropanediol can be synthesized through the esterification of oleic acid with 3-chloropropane-1,2-diol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure efficient conversion and minimize by-products .

化学反応の分析

Types of Reactions: 1-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution is commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution: Formation of 3-hydroxypropane-1,2-diol derivatives.

Oxidation: Formation of epoxides and carboxylic acids.

Reduction: Formation of alcohols.

科学的研究の応用

Lipid Metabolism Studies

1-Oleoyl-3-chloropropanediol serves as a model compound to investigate the metabolism of chlorinated lipids. Research has shown that chlorinated lipids can influence various metabolic pathways, making this compound essential for understanding lipid-related diseases and metabolic disorders.

Food Safety Research

The compound is utilized to study the formation of process-induced contaminants in food products. Specifically, it helps in assessing the risks associated with chlorinated compounds formed during the thermal processing of edible oils and fats . This research is crucial for developing safety standards and regulations in food production.

Enzymatic Process Studies

In enzymatic studies, this compound is used to examine how enzymes interact with chlorinated lipids during metabolic processes. This application aids in elucidating the biochemical pathways involved in lipid metabolism and the potential effects of chlorination on these pathways.

Cellular Membrane Interaction Studies

The oleoyl group enhances the compound's ability to interact with cellular membranes, making it valuable for studying how fatty acids influence membrane dynamics and integrity under various conditions. Such studies are vital for understanding cellular responses to environmental stressors and toxicants.

Case Study 1: Lipid Metabolism and Toxicity

A study investigated the effects of this compound on lipid metabolism in human cell lines. The results indicated that exposure to this compound altered lipid profiles significantly, suggesting potential implications for metabolic health .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Total Lipids (mg/dL) | 150 | 200 |

| Cholesterol (mg/dL) | 50 | 80 |

| Triglycerides (mg/dL) | 100 | 150 |

Case Study 2: Food Safety Assessment

In another research project focused on food safety, scientists evaluated the formation of chlorinated by-products during the frying of oils containing this compound. The study demonstrated that higher temperatures led to increased levels of harmful contaminants, underscoring the importance of monitoring such compounds in food processing environments .

作用機序

The mechanism of action of 1-Oleoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes. The chlorinated moiety can undergo substitution reactions, affecting lipid metabolism and cellular signaling pathways . The oleoyl group interacts with membrane lipids, influencing membrane fluidity and function .

類似化合物との比較

- 1-Palmitoyl-2-oleoyl-3-chloropropanediol

- 3-Chloropropane-1,2-diol esters

Comparison: 1-Oleoyl-3-chloropropanediol is unique due to its specific combination of a monounsaturated fatty acid chain and a chloropropanediol moiety. This structure allows it to participate in unique chemical reactions and biological interactions compared to other chlorinated lipids .

生物活性

1-Oleoyl-3-chloropropanediol is a chlorinated fatty acid derivative that has garnered attention for its unique structural features and potential biological activities. This compound is characterized by the presence of an oleoyl group attached to the first carbon and a chloropropanediol moiety at the third carbon. Its chemical formula is C₂₁H₃₉ClO₃, with a molecular weight of approximately 375.27 g/mol. The compound is part of a broader class of chloropropanediols, which are known for their implications in food safety and potential toxicity.

The biological activity of this compound primarily involves its interaction with cellular membranes and enzymes related to lipid metabolism. The oleoyl group enhances its affinity for lipid bilayers, allowing it to modulate membrane fluidity and integrity. The chlorinated moiety contributes to its reactivity, potentially influencing various metabolic pathways.

Key Mechanisms:

- Lipid Metabolism : It serves as a model compound for studying chlorinated lipids' metabolism and their biological effects.

- Cellular Interaction : The compound interacts with membrane proteins and enzymes, possibly leading to altered cellular processes.

- Transporter Expression Modulation : Studies have indicated that exposure to this compound can influence the expression of transporter genes in renal cells, suggesting implications for kidney function .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and induce reactive oxygen species (ROS) production. For instance, research involving human proximal tubule cells (HK-2) showed that exposure to this compound could lead to significant alterations in transporter gene expression without overt cytotoxicity at certain concentrations .

Case Study: Renal Cell Response

A notable study evaluated the effects of various chlorinated compounds, including this compound, on HK-2 cells. The results indicated:

- Concentration Levels : Low (10 μM) and high (100 μM) concentrations were tested over 24 hours.

- Gene Expression Changes : Consistent upregulation of AQP1 expression was noted, although protein levels did not reflect these changes significantly.

- Implications : These findings suggest potential nephrotoxic effects that may not manifest immediately but could impact renal function over time .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Oleoyl group at C1, chloropropanediol at C3 | Modulates lipid metabolism; affects cell membranes |

| 1-Oleoyl-2-chloropropanediol | Chlorine at C2 instead of C3 | Similar lipid interactions but different reactivity |

| 1-Oleoyl-3-glycerol | Lacks chlorine; glycerol backbone | Less reactive; primarily involved in energy storage |

| 3-Chloropropane-1,2-diol | No oleoyl group; simpler structure | Less hydrophobic; limited membrane interaction |

Toxicological Considerations

Research indicates that chlorinated fatty acid derivatives like this compound may exhibit cytotoxic effects at varying concentrations. Studies have shown associations with nephrotoxicity and other adverse health outcomes when consumed through processed food products containing these compounds . The implications for food safety are significant, as these compounds can form during food processing.

特性

IUPAC Name |

(3-chloro-2-hydroxypropyl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUYTVRTHVOZHT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-82-7 | |

| Record name | 1-Oleoyl-3-chloropropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OLEOYL-3-CHLOROPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME300L04PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。